Pirbuterol
Overview
Description
Pirbuterol is a short-acting beta-2 adrenergic receptor agonist with bronchodilating properties. It is primarily used in the treatment of asthma and other conditions involving reversible bronchospasm. This compound is available as a breath-activated metered-dose inhaler, commonly known by its trade name, Maxair .
Mechanism of Action
Target of Action
Pirbuterol is a beta-2 adrenergic agonist . It has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol . These receptors are predominantly found in bronchial smooth muscle, but there is also a population of beta-2 receptors in the human heart, existing in a concentration between 10-50% .
Mode of Action
The pharmacologic effects of this compound are attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) .
Biochemical Pathways
Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells . This results in bronchodilation, which is the widening of the bronchi and bronchioles, decreasing resistance in the respiratory airway and increasing airflow to the lungs.
Pharmacokinetics
After inhalation of doses up to 800 μg (twice the maximum recommended dose), systemic blood levels of this compound are below the limit of assay sensitivity (2–5 ng/ml) . A mean of 51% of the dose is recovered in urine as this compound plus its sulfate conjugate following administration by aerosol . The plasma half-life measured after oral administration is about two hours .
Result of Action
The result of this compound’s action is the prevention and reversal of bronchospasm in patients 12 years of age and older with reversible bronchospasm including asthma . It is used for the symptomatic treatment of asthma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications such as theophylline and/or inhaled corticosteroids can affect its efficacy . Additionally, the method of administration (inhalational via a metered-dose inhaler) can also impact its effectiveness .
Biochemical Analysis
Biochemical Properties
Pirbuterol plays a crucial role in biochemical reactions by interacting with beta-2 adrenergic receptors. These receptors are predominantly found in bronchial smooth muscle but are also present in the human heart. The interaction between this compound and beta-2 adrenergic receptors leads to the activation of intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (c-AMP). Increased levels of c-AMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells .
Cellular Effects
This compound influences various types of cells and cellular processes. In bronchial smooth muscle cells, it induces relaxation by increasing c-AMP levels. This compound also affects mast cells by inhibiting the release of mediators of immediate hypersensitivity, thereby reducing inflammation and bronchospasm. Additionally, this compound’s interaction with beta-2 adrenergic receptors in the heart can influence heart rate and contractility, although the precise function of these receptors in the heart is not fully established .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-2 adrenergic receptors, which are G protein-coupled receptors. Upon binding, this compound activates the receptor, leading to the stimulation of adenyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate to c-AMP. The increased c-AMP levels activate protein kinase A, which phosphorylates target proteins, resulting in the relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its bronchodilator effects over a prolonged period, but its efficacy may decrease with repeated use due to receptor desensitization. Long-term exposure to this compound can also lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively relaxes bronchial smooth muscle and reduces bronchospasm without significant adverse effects. At high doses, this compound can cause toxic effects, including increased heart rate, tremors, and hypokalemia. Threshold effects are observed, where the therapeutic effects plateau, and further increases in dosage do not enhance the bronchodilator effects but increase the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450. The metabolites of this compound are then excreted in the urine. The interaction of this compound with metabolic enzymes can influence its bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, particularly in pathways related to energy metabolism and signal transduction .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues is crucial for its therapeutic effects, as it needs to reach the bronchial smooth muscle to exert its bronchodilator action .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with beta-2 adrenergic receptors on the cell membrane. Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its efficacy and duration of action. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pirbuterol can be synthesized through several routes. One common method involves the solvolysis of a compound with the formula (Y is benzyl or CN 3 CO-) in the presence of a weak base such as triethylamine . Another method involves heating 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine with aqueous formaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions are carefully monitored, including temperature, pressure, and pH levels, to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pirbuterol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Pirbuterol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-2 adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Extensively studied for its therapeutic effects in asthma and other respiratory conditions.
Industry: Used in the development of inhalation devices and formulations
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another beta-2 adrenergic agonist with similar bronchodilating properties.
Terbutaline: Known for its stability and used in similar therapeutic applications.
Phenylephrine: Although primarily a decongestant, it shares some structural similarities with pirbuterol
Uniqueness
This compound is unique in its structural substitution of a pyridine ring for the benzene ring found in salbutamol. This structural difference contributes to its specific pharmacological profile and therapeutic efficacy .
Properties
IUPAC Name |
6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDBNKDJNJQRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38029-10-6 (di-hydrochloride), 65652-44-0 (acetate) | |
Record name | Pirbuterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046937 | |
Record name | Pirbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pirbuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.22e+00 g/L | |
Record name | Pirbuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The pharmacologic effects of beta adrenergic agonist drugs, including pirbuterol, are at least in proof attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (AlP) to cyclic-3† ,5†-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |
Record name | Pirbuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
38677-81-5, 38029-10-6 | |
Record name | (±)-Pirbuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38677-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirbuterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirbuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |
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Record name | PIRBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG645J8RVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Pirbuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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